molecular formula C19H21NO4S2 B2843660 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole CAS No. 850928-55-1

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole

Cat. No.: B2843660
CAS No.: 850928-55-1
M. Wt: 391.5
InChI Key: JDJFIRTWDIHDOC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is a heterocyclic compound that features a furan ring, a pentylthio group, and a tosylated oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing furan and oxazole moieties under specific conditions. The tosylation step is usually carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The pentylthio group can be introduced via nucleophilic substitution reactions using pentylthiol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Techniques such as static mixers and electrochemical methods can be employed to optimize reaction conditions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amines or other reduced products.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the tosyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce amines.

Scientific Research Applications

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole involves its interaction with specific molecular targets. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, while the pentylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one: This compound also contains a furan ring and exhibits similar reactivity.

    1-(Furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Another furan-containing compound with distinct functional groups.

Uniqueness

2-(Furan-2-yl)-5-(pentylthio)-4-tosyloxazole is unique due to the presence of the pentylthio group and the tosylated oxazole ring, which confer specific chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-3-4-5-13-25-19-18(20-17(24-19)16-7-6-12-23-16)26(21,22)15-10-8-14(2)9-11-15/h6-12H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFIRTWDIHDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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